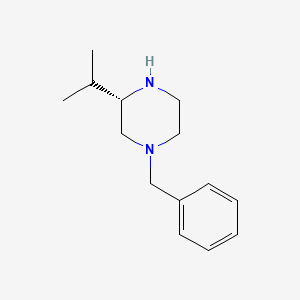

(S)-1-Benzyl-3-isopropylpiperazine

Übersicht

Beschreibung

(S)-1-Benzyl-3-isopropylpiperazine is a chiral piperazine derivative Piperazines are a class of chemical compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This specific compound has a benzyl group attached to one nitrogen atom and an isopropyl group attached to the carbon atom adjacent to the other nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-3-isopropylpiperazine typically involves the reaction of benzylamine with isopropylamine in the presence of a suitable catalyst. One common method is the reductive amination of benzylamine with isopropylamine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient catalytic processes. One such method includes the use of palladium-catalyzed hydrogenation of benzyl isopropyl ketone in the presence of ammonia. This method allows for the production of this compound with high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Benzyl-3-isopropylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-1-Benzyl-3-isopropylpiperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of (S)-1-Benzyl-3-isopropylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain receptor sites, modulating the physiological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Benzylpiperazine: Lacks the isopropyl group, making it less sterically hindered.

1-Isopropylpiperazine: Lacks the benzyl group, affecting its hydrophobic interactions.

1-Benzyl-4-methylpiperazine: Has a methyl group instead of an isopropyl group, altering its steric and electronic properties.

Uniqueness

(S)-1-Benzyl-3-isopropylpiperazine is unique due to the presence of both benzyl and isopropyl groups, which confer distinct steric and electronic characteristics. These features can influence its binding affinity and specificity for various molecular targets, making it a valuable compound for research and industrial applications.

Biologische Aktivität

(S)-1-Benzyl-3-isopropylpiperazine, a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities, particularly its interactions within the central nervous system (CNS). This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a benzyl group and an isopropyl group. This structural configuration is crucial for its biological activity, influencing its interaction with various receptors and enzymes.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It has been shown to act as a serotonin receptor modulator , particularly affecting the serotonin transporter (SERT) and the dopamine receptor systems. The compound's affinity for these receptors suggests potential applications in treating mood disorders and other CNS-related conditions.

Key Mechanisms:

- Serotonin Transporter Inhibition : The compound inhibits SERT, leading to increased serotonin levels in synaptic clefts, which may enhance mood and alleviate anxiety symptoms.

- Dopaminergic Activity : It also interacts with dopamine receptors, which could influence reward pathways and potentially be relevant in addiction studies.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various models. Below is a summary of key findings:

Case Study 1: Anxiolytic Effects

In a study involving rodent models, this compound was administered to evaluate its anxiolytic properties. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Depression Model

Another investigation assessed the antidepressant effects of the compound using the forced swim test (FST). The results demonstrated that subjects treated with this compound spent significantly more time swimming than control animals, indicating reduced despair-like behavior.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its bioavailability and metabolism:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed throughout body tissues, including the CNS.

- Metabolism : Primarily metabolized by hepatic enzymes, with metabolites exhibiting varying degrees of activity.

- Excretion : Excreted mainly through urine.

Eigenschaften

IUPAC Name |

(3S)-1-benzyl-3-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12(2)14-11-16(9-8-15-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOGZEGDXGTDSX-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590505 | |

| Record name | (3S)-1-Benzyl-3-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324748-62-1 | |

| Record name | (3S)-1-Benzyl-3-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.